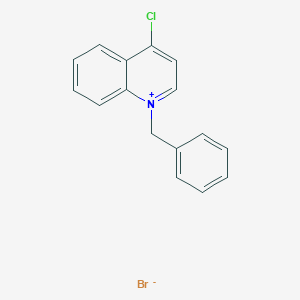

1-Benzyl-4-chloroquinolin-1-ium bromide

Description

Properties

CAS No. |

845883-53-6 |

|---|---|

Molecular Formula |

C16H13BrClN |

Molecular Weight |

334.64 g/mol |

IUPAC Name |

1-benzyl-4-chloroquinolin-1-ium;bromide |

InChI |

InChI=1S/C16H13ClN.BrH/c17-15-10-11-18(12-13-6-2-1-3-7-13)16-9-5-4-8-14(15)16;/h1-11H,12H2;1H/q+1;/p-1 |

InChI Key |

XCMPAQIVLULQNS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C3=CC=CC=C32)Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 1-Benzyl-4-chloroquinolin-1-ium Bromide

Direct Quaternization of 4-Chloroquinoline

The primary synthesis method involves the reaction of 4-chloroquinoline with benzyl bromide in a polar aprotic solvent. This approach mirrors protocols for analogous quinolinium salts, where the nucleophilic nitrogen of the heterocycle attacks the electrophilic benzyl carbon.

General Procedure :

- Reactants : 4-Chloroquinoline (1.0 equiv) and benzyl bromide (1.1–1.2 equiv) are dissolved in anhydrous acetone or acetonitrile.

- Conditions : The mixture is stirred under reflux (65–80°C) for 12–24 hours under inert atmosphere.

- Workup : The solvent is evaporated under reduced pressure, and the residue is washed with diethyl ether to remove unreacted starting materials.

- Purification : The crude product is recrystallized from ethanol/diethyl ether or purified via flash chromatography (chloroform:methanol, 99:1).

Key Variables :

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-chloroquinoline and benzyl bromide in DMF achieves 90% yield within 30 minutes at 120°C.

Solid-State Mechanochemical Synthesis

Ball-milling 4-chloroquinoline with benzyl bromide in the presence of a catalytic amount of KI affords the product in 75% yield after 2 hours, avoiding solvent use.

Optimization of Reaction Conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Structural Analogues

The 4-chloro substituent enhances electrophilicity, potentially improving binding to biological targets compared to unsubstituted analogues.

Chemical Reactions Analysis

1-Benzyl-4-chloroquinolin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the quinoline moiety is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-chloroquinolin-1-ium bromide exhibits biological activity, notably as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in the hydrolysis of acetylcholine, and their inhibition is relevant for conditions like Alzheimer's disease. Research indicates that related compounds can show dual inhibitory activity against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity and inhibitory effects on cholinesterase enzymes. Techniques such as molecular docking and kinetic assays are used to elucidate its mechanism of action. These studies reveal how the compound interacts with active site residues of acetylcholinesterase, providing insights into its potency and selectivity compared to other inhibitors.

Structural Analogs and Biological Activities

Several compounds share structural similarities with this compound, influencing their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzylquinolinium bromide | Quinoline core without chlorine | Cholinesterase inhibitor |

| 4-Chloroquinoline | Chlorine at the 4-position | Antimicrobial properties |

| 1-(3-Bromobenzyl)-4-chloroquinolin-1-ium bromide | Similar structure with bromine | Enhanced cholinesterase inhibition |

| 1-(2-Methylbenzyl)-4-chloroquinolin-1-ium bromide | Methyl substituent on benzyl group | Potentially altered biological activity |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloroquinolin-1-ium bromide involves its interaction with cellular components such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-benzyl-4-chloroquinolin-1-ium bromide and related compounds:

2.2. Key Comparative Insights

Functional Group Impact on Bioactivity: Sepantronium bromide (YM-155) demonstrates potent anticancer activity due to its survivin-inhibiting mechanism, attributed to its complex structure with oxygen and nitrogen heteroatoms . In contrast, the simpler this compound lacks these functional groups, which may limit similar efficacy unless tailored for specific targets. The 4-bromophenacyl substituent in compound 3m () introduces antibacterial and antifungal properties, likely due to enhanced electrophilicity from the bromine and carbonyl groups. The chloro substituent in the target compound may offer comparable reactivity but with reduced steric bulk .

Electronic Effects: The electron-withdrawing chlorine at position 4 may stabilize the quinolinium ring, altering binding affinity compared to bromine or oxygen-containing analogs .

Safety and Handling: While methyl bromide () is highly toxic, brominated quinolinium derivatives like Sepantronium and compound 3m are handled as research chemicals with precautions against inhalation and skin contact . The target compound likely requires similar safety protocols due to its bromide ion and aromatic substituents.

Q & A

Q. What synthetic routes are optimal for preparing 1-Benzyl-4-chloroquinolin-1-ium bromide with high purity?

Methodological Answer:

- Quaternization Reaction : React 4-chloroquinoline with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Monitor reaction completion via TLC or HPLC.

- Purification : Recrystallize from ethanol/ethyl acetate mixtures to remove unreacted benzyl bromide. Confirm purity via elemental analysis and NMR spectroscopy. Residual bromide ions can be quantified using capillary electrophoresis with UV detection, optimized via multivariate experimental design to resolve chloride/bromide interference .

Q. How can crystallographic data for this compound be accurately determined?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Ensure crystal stability at low temperatures (e.g., 100 K) to minimize disorder.

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include anisotropic displacement parameter modeling for non-H atoms and TWIN/BASF commands if twinning is observed. Validate using R-factor convergence and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

Methodological Answer:

- Dynamic Effects : Investigate rotational barriers of the benzyl group using variable-temperature NMR (VT-NMR). Compare experimental coupling constants with DFT-calculated values.

- Impurity Analysis : Use LC-MS to detect side products (e.g., dehalogenated species). For bromide contamination, employ ion chromatography with suppressed conductivity detection, referencing environmental analysis protocols .

Q. What strategies are effective in resolving ambiguities in electron density maps during crystallographic refinement?

Methodological Answer:

Q. How can the hygroscopic nature of this compound be managed during spectroscopic characterization?

Methodological Answer:

- Sample Handling : Use a glovebox with <1% humidity for sample preparation. For IR spectroscopy, prepare KBr pellets under dry N₂ flow.

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying humidity levels to establish storage conditions .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

Methodological Answer:

Q. What experimental design principles apply when optimizing bromide ion quantification in complex matrices?

Methodological Answer:

- Matrix Effects : Use a co-ion buffer (e.g., nitrate) with mobility lower than bromide to enhance stacking in capillary electrophoresis. Validate with spike-recovery tests in simulated matrices .

Analytical & Environmental Considerations

Q. How can trace bromide release during degradation studies be monitored?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.